

physical and chemical properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid |
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An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, and details available data on its properties, synthesis, and spectral characteristics.

Chemical Identity and Physical Properties

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and a trifluoromethoxy group at the 4'-position of the other.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |
|-------------------------|---|---|
| Molecular Formula | $C_{14}H_9F_3O_3$ | [1] , [2] , [3] |
| Molecular Weight | 282.22 g/mol | [2] |
| CAS Number | 728919-12-8 | [3] |
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]benzoic acid | [1] |
| Predicted XlogP | 4.3 | [1] |
| Predicted pKa | 4.01 ± 0.10 (for the related 4'-trifluoromethyl derivative) | [4] |
| Predicted Boiling Point | 377.5 ± 42.0 °C (for the related 4'-trifluoromethyl derivative) | [4] |
| Appearance | Solid (form not specified) | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |

Note: Experimental data for the melting point, boiling point, and pKa of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** are not readily available in the public domain. The provided pKa and boiling point values are predicted for the structurally similar compound 4'-Trifluoromethyl-biphenyl-3-carboxylic acid and should be used with caution as indicative values only.

Synthesis and Experimental Protocols

The synthesis of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

General Experimental Protocol: Suzuki-Miyaura Coupling

A common synthetic route would involve the coupling of 3-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid.

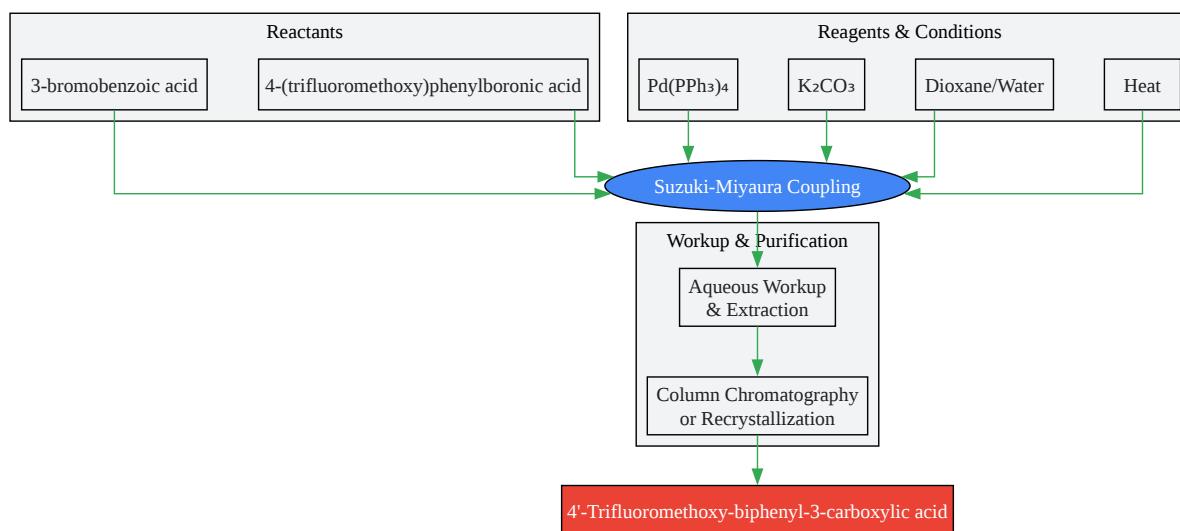
Materials:

- 3-bromobenzoic acid
- 4-(trifluoromethoxy)phenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To an oven-dried reaction flask, add 3-bromobenzoic acid, 4-(trifluoromethoxy)phenylboronic acid, and the base.
- The flask is evacuated and backfilled with an inert gas multiple times.
- The solvent system is added, followed by the palladium catalyst.
- The reaction mixture is heated with stirring for a specified time, and the reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is worked up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.
- The solvent is removed under reduced pressure.

- The final product is purified, commonly by column chromatography or recrystallization, to yield **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.



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Caption: Synthetic workflow for **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.

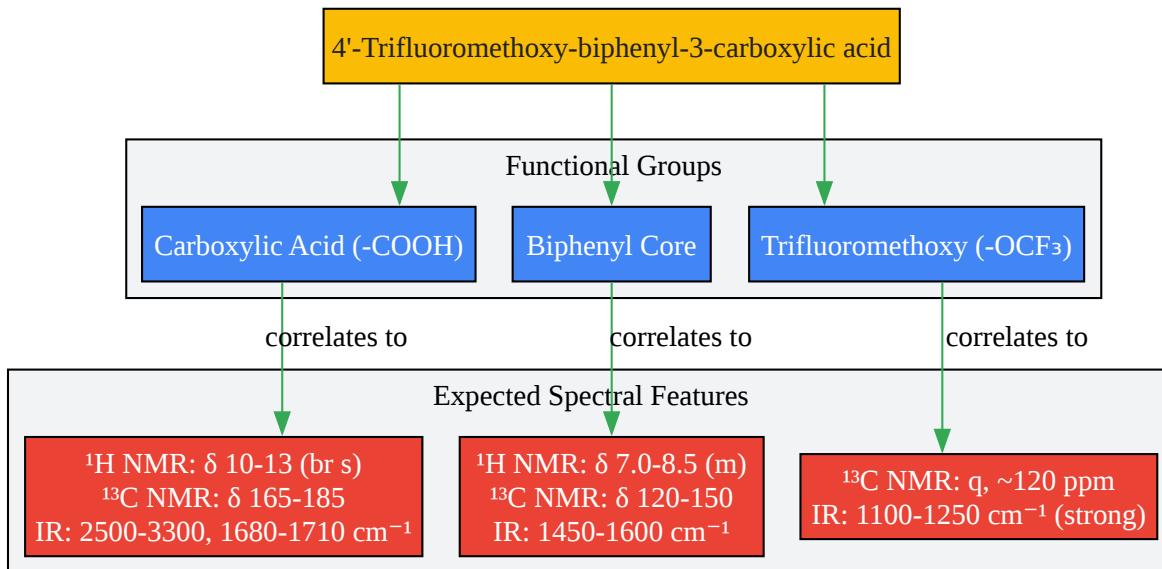
Spectral Properties

Detailed experimental spectra for **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |
|--|-------------------------------|--|
| ¹ H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm |
| Carboxylic Acid Proton (-COOH) | | δ 10 - 13 ppm (broad singlet) |
| ¹³ C NMR | Aromatic Carbons (Ar-C) | δ 120 - 150 ppm |
| Carboxylic Acid Carbon (-COOH) | | δ 165 - 185 ppm |
| Trifluoromethoxy Carbon (-OCF ₃) | | δ ~120 ppm (quartet, ¹ JCF ≈ 256 Hz) |
| FT-IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm ⁻¹ (very broad) |
| C=O stretch (Carboxylic Acid) | | 1680 - 1710 cm ⁻¹ (strong) |
| C-O stretch (Carboxylic Acid) | | 1210 - 1320 cm ⁻¹ |
| C-F stretch | | 1100 - 1250 cm ⁻¹ (strong) |
| Aromatic C=C stretch | | 1450 - 1600 cm ⁻¹ |
| Mass Spectrometry | [M-H] ⁻ | m/z 281.0431 |
| [M+H] ⁺ | | m/z 283.0577 |

Note: These are general ranges and the exact values can vary based on the solvent and other experimental conditions.



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Caption: Correlation of functional groups to expected spectral features.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** are limited in publicly accessible literature, the biphenyl carboxylic acid scaffold is a known pharmacophore present in several biologically active molecules. For instance, some biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents and hypolipidemic agents.^{[6][7]} The introduction of the trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.

Conclusion

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a compound with significant potential in the fields of medicinal chemistry and materials science. While there is a notable lack of publicly available experimental data for its physical and spectral properties, this guide provides a summary of the existing information and predictive data based on its chemical structure. The well-established Suzuki-Miyaura coupling provides a reliable synthetic route for its preparation, enabling further investigation into its properties and applications. As a fluorinated biphenyl carboxylic acid, it remains an attractive candidate for the development of novel compounds with tailored biological and material properties.

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